tert-butyl N-(3-amino-5-fluorophenyl)carbamate
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Overview
Description
tert-butyl N-(3-amino-5-fluorophenyl)carbamate: is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile compound for various synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-fluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-fluorophenyl isocyanate. This reaction is usually carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) . The reaction proceeds efficiently, yielding the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-amino-5-fluorophenyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: tert-butyl N-(3-amino-5-fluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-5-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
- tert-butyl N-(2-amino-5-fluorophenyl)carbamate
- tert-butyl N-(3-amino-4-fluorophenyl)carbamate
- tert-butyl N-(3-amino-5-chlorophenyl)carbamate
Uniqueness: tert-butyl N-(3-amino-5-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
1691774-25-0 |
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Molecular Formula |
C11H15FN2O2 |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
MKRKHDCESRRTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)F |
Purity |
95 |
Origin of Product |
United States |
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